molecular formula C16H17N5O8S2 B15293413 Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)

Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)

Cat. No.: B15293413
M. Wt: 471.5 g/mol
InChI Key: AASJUVXHJFSORA-GAHZDYRSSA-N
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Description

Cefixime EP Impurity A (Technical Grade) (Mixture of Diastereomers): is a chemical compound used as a reference standard in the pharmaceutical industry. It is an impurity of Cefixime, an orally active third-generation cephalosporin antibiotic. The compound is identified by the CAS number 1614255-90-1 and has a molecular formula of C₁₆H₁₇N₅O₈S₂ with a molecular weight of 471.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cefixime EP Impurity A involves complex synthetic routesThe reaction conditions typically involve controlled temperatures, pH levels, and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of Cefixime EP Impurity A follows stringent regulatory guidelines to ensure the purity and quality of the compound. The process involves large-scale synthesis using high-quality raw materials and advanced equipment. The final product undergoes rigorous quality control tests to confirm its identity and purity before being released for use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Cefixime EP Impurity A undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Cefixime EP Impurity A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cefixime EP Impurity A is related to its role as an impurity of Cefixime. Cefixime works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The impurity may interfere with this process by affecting the stability and efficacy of the antibiotic. The molecular targets and pathways involved include the inhibition of penicillin-binding proteins, which are essential for bacterial cell wall synthesis .

Comparison with Similar Compounds

    Cefixime EP Impurity B: Another impurity of Cefixime with a different chemical structure.

    Cefixime EP Impurity C: A related compound with distinct properties and applications.

    Cefixime EP Impurity D: Another diastereomeric impurity of Cefixime

Uniqueness: Cefixime EP Impurity A is unique due to its specific chemical structure and the presence of diastereomers. This uniqueness makes it valuable as a reference standard in the pharmaceutical industry, ensuring the quality and consistency of Cefixime-containing products .

Properties

Molecular Formula

C16H17N5O8S2

Molecular Weight

471.5 g/mol

IUPAC Name

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid

InChI

InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10+/t5?,11?,13-/m1/s1

InChI Key

AASJUVXHJFSORA-GAHZDYRSSA-N

Isomeric SMILES

CC1C2=C(C(=O)O1)N[C@H](SC2)C(C(=O)O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N

Canonical SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N

Origin of Product

United States

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